

Preclinical Profile of PZ-1190: A Novel Multitarget Antipsychotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PZ-1190	
Cat. No.:	B2952637	Get Quote

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Introduction

PZ-1190 (also known as 1192U90) is a novel, orally active, multitarget antipsychotic agent with a promising preclinical profile for the treatment of schizophrenia. Developed with the hypothesis that potent 5-HT2 receptor antagonism combined with dopamine D2 receptor antagonism and 5-HT1A receptor agonism could provide efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS), **PZ-1190** has demonstrated a compelling profile in a range of in vitro and in vivo studies.[1][2] This technical guide provides an in-depth overview of the preclinical data on the antipsychotic effects of **PZ-1190**, focusing on its receptor binding affinity, efficacy in animal models of psychosis, and its proposed mechanism of action.

Receptor Binding Affinity

PZ-1190 exhibits a high affinity for a range of neurotransmitter receptors implicated in the pathophysiology of schizophrenia. The binding affinities (Ki) of **PZ-1190** for key human and rat receptors are summarized in the table below. The data indicate potent binding to serotonin 5-HT2A and 5-HT1A receptors, as well as dopamine D2 and D4 receptors, and α 1-adrenergic receptors.[2][3]



Receptor Target	Tissue Source/Assay System	ource/Assay Radioligand			
Serotonin Receptors					
5-HT2A	Rat Cortex	[3H]-Ketanserin	1.5[2]		
5-HT1A	Rat Hippocampus	[3H]-8-OH-DPAT	2.5[2]		
Dopamine Receptors					
D2 (human D2S)	Cloned Human Receptor	[3H]-Raclopride	13[2]		
D4 (human D4.2)	Cloned Human Receptor	[3H]-Spiperone	13[2]		
Adrenergic Receptors					
α1	Rat Brain	[3H]-WB-4101	0.3[2]		

In Vivo Antipsychotic Efficacy

PZ-1190 has been evaluated in several well-established animal models that are predictive of antipsychotic efficacy in humans. The compound has demonstrated the ability to antagonize behaviors induced by dopamine agonists, which is a hallmark of antipsychotic activity. The effective doses (ED50) for **PZ-1190** in these models are presented below, alongside data for comparator atypical antipsychotics where available.



Behavioral Model	Species	Route of Administration	PZ-1190 ED50 (mg/kg)	Comparator ED50 (mg/kg)
Models of Positive Symptoms				
Apomorphine- Induced Climbing	Mouse	PO	10.1[1]	
Amphetamine- Induced Hyperlocomotion	Rat	PO	6.6[1]	
Conditioned Avoidance Response	Rat	PO	5.7[1]	
Models Predictive of Side Effects				_
Apomorphine- Induced Stereotypy	Rat	PO	133.4[1]	
Catalepsy Induction	Mouse	PO	192.4[1]	-

Experimental Protocols Receptor Binding Assays

Objective: To determine the in vitro binding affinity of **PZ-1190** for various neurotransmitter receptors.

Methodology:

• Tissue Preparation: Specific brain regions (e.g., rat cortex for 5-HT2A, rat hippocampus for 5-HT1A) or cell lines expressing cloned human receptors were homogenized in an



appropriate buffer.

- Radioligand Binding: The tissue homogenates or cell membranes were incubated with a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of PZ-1190.
- Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.
- Data Analysis: The concentration of **PZ-1190** that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Behavioral Models

Objective: To assess the dopamine D2 receptor antagonist activity of **PZ-1190**.

Methodology:

- Animals: Male mice were used for this study.
- Drug Administration: PZ-1190 was administered orally (PO) at various doses. A control group received a vehicle.
- Apomorphine Challenge: After a predetermined pretreatment time, mice were challenged with a subcutaneous injection of apomorphine, a dopamine receptor agonist that induces climbing behavior.
- Behavioral Scoring: Immediately after the apomorphine injection, individual mice were
 placed in cylindrical wire mesh cages. The amount of time each mouse spent climbing the
 walls of the cage was recorded for a specific observation period.
- Data Analysis: The dose of PZ-1190 that produced a 50% reduction in the climbing behavior compared to the vehicle-treated group was calculated as the ED50.

Objective: To evaluate the ability of **PZ-1190** to antagonize dopamine-mediated hyperlocomotion, a model for psychosis.



Methodology:

- Animals: Male rats were used.
- Drug Administration: **PZ-1190** was administered orally (PO) at various doses, with a control group receiving the vehicle.
- Amphetamine Challenge: Following the pretreatment period, rats were injected with damphetamine to induce hyperlocomotion.
- Locomotor Activity Measurement: Locomotor activity was measured in automated activity chambers equipped with infrared beams. The total distance traveled or the number of beam breaks was recorded over a set period.
- Data Analysis: The ED50 was determined as the dose of PZ-1190 that caused a 50% inhibition of the amphetamine-induced increase in locomotor activity.

Objective: To assess the potential antipsychotic activity of **PZ-1190** in a model of conditioned learning.

Methodology:

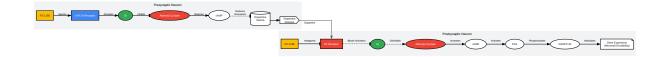
- Apparatus: A shuttle box with two compartments separated by a partition was used. The floor
 of the box was equipped to deliver a mild electric footshock.
- Training: Rats were trained to associate a conditioned stimulus (CS), such as a light or a tone, with an unconditioned stimulus (US), a mild footshock. The rat could avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
- Drug Testing: Once the rats were trained to a stable level of avoidance, they were treated with various oral doses of **PZ-1190** or vehicle.
- Behavioral Assessment: The number of successful avoidance responses (moving to the other compartment during the CS) was recorded.
- Data Analysis: The ED50 was calculated as the dose of PZ-1190 that produced a 50% reduction in conditioned avoidance responses.



Mechanism of Action and Signaling Pathways

The preclinical data suggest that **PZ-1190**'s antipsychotic effects are mediated through a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism. This dual mechanism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, respectively, while the potent 5-HT2A antagonism may mitigate the risk of extrapyramidal side effects.

The following diagrams illustrate the proposed signaling pathways affected by **PZ-1190**.



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- To cite this document: BenchChem. [Preclinical Profile of PZ-1190: A Novel Multitarget Antipsychotic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2952637#preclinical-data-on-pz-1190-antipsychotic-effects]

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